(S)-2-Amino-4-azidobutanoic acid

Vue d'ensemble

Description

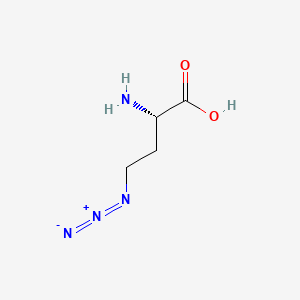

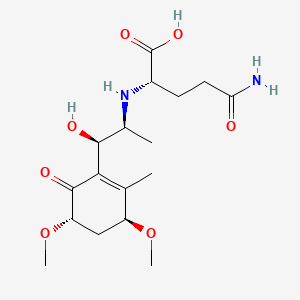

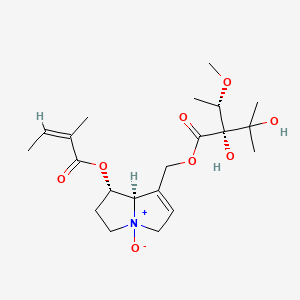

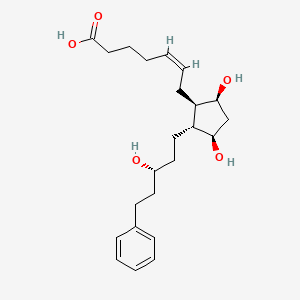

“(S)-2-Amino-4-azidobutanoic acid” is a chemical compound used in scientific research. It is also known as 4-Azido-L-homoalanine . It is an amino acid analog that contains a small modification and its azido moiety can be fed to cultured cells and incorporated into proteins during active protein synthesis .

Molecular Structure Analysis

The empirical formula of “(S)-2-Amino-4-azidobutanoic acid” is C4H8N4O2 . The CAS Number is 942518-29-8 . The molecular weight is 180.59 .Chemical Reactions Analysis

The azide functionalities in the protein can then be modified with almost any alkyne bearing molecule by Cu (I)-catalyzed azide-alkyne cycloaddition (CuAAC) . Copper-free alternatives with strained internal alkynes are also available (SPAAC) .Physical And Chemical Properties Analysis

“(S)-2-Amino-4-azidobutanoic acid” is a solid substance . It is soluble in water . The melting point is expected to be in the range of 125-127°C .Applications De Recherche Scientifique

Stereoselective Synthesis and Biocatalysis

The stereoselective synthesis of amino acids, such as the production of (S)- and (R)-2-amino-4-hydroxybutanoic acid, is achieved through biocatalytic methods combining aldol reactions with transamination processes. This approach, employing enzymes like aldolases and transaminases, highlights the utility of (S)-2-Amino-4-azidobutanoic acid and related compounds in generating chiral building blocks for drug development and industrial applications (Hernández et al., 2017).

Peptide Synthesis and Drug Development

The compound's application extends to the synthesis of peptidotriazoles, demonstrating the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase. This method facilitates the incorporation of diversely substituted [1,2,3]-triazoles into peptide backbones or side chains, illustrating the compound's significance in peptide synthesis and potential drug development (Tornøe et al., 2002).

Green Chemistry and Environmental Considerations

Research also focuses on greener synthetic processes for amino acids, like the enantioselective synthesis of (S)-3-aminobutanoic acid, which shares structural similarities with (S)-2-Amino-4-azidobutanoic acid. Such studies aim to develop environmentally friendly manufacturing methods that minimize the use of hazardous reagents and waste production, emphasizing the importance of sustainable practices in chemical synthesis (Weiss et al., 2010).

Azide Chemistry and Bioconjugation

The versatility of azido acids, including derivatives of (S)-2-Amino-4-azidobutanoic acid, is evident in their utility as synthons for complex peptide synthesis. Azido groups serve as protective groups that can be efficiently reduced in the presence of other functionalities, facilitating the synthesis of branched and cyclic peptides. This underscores the compound's relevance in the development of novel bioconjugation strategies and the synthesis of complex biomolecules (Moreira et al., 2020).

Safety And Hazards

Propriétés

IUPAC Name |

(2S)-2-amino-4-azidobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O2/c5-3(4(9)10)1-2-7-8-6/h3H,1-2,5H2,(H,9,10)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWQLZWAZSJGLY-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN=[N+]=[N-])[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152664 | |

| Record name | (S)-2-Amino-4-azidobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-4-azidobutanoic acid | |

CAS RN |

120042-14-0 | |

| Record name | (S)-2-Amino-4-azidobutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120042140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2-Amino-4-azidobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S,3aR,6Z,10Z,11aS)-4-acetyloxy-3,6,10-trimethyl-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1674523.png)

![[(4aR,7S,7aS)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1674537.png)